Product packaging for Diethyl (2-cyanopropan-2-yl)phosphonate(Cat. No.:CAS No. 108914-80-3)

Diethyl (2-cyanopropan-2-yl)phosphonate

Cat. No.: B3080644
CAS No.: 108914-80-3
M. Wt: 205.19 g/mol
InChI Key: BJHQTDZZGKFHOK-UHFFFAOYSA-N
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Description

Diethyl (2-cyanopropan-2-yl)phosphonate is a specialized organophosphorus compound with the molecular formula C8H16NO3P and a molecular weight of 205.19 g/mol (CAS Registry Number: 108914-80-3) . This molecule features a robust carbon-phosphorus (C–P) bond, characteristic of phosphonates, which enhances its metabolic stability compared to phosphate esters and makes it a valuable scaffold in synthetic and medicinal chemistry . The structure incorporates both phosphonate ester and nitrile functional groups, making it a versatile building block for the synthesis of more complex molecules, particularly through multicomponent reactions . Phosphonates are of significant research interest due to their wide-ranging applications. They play a crucial role in the development of pharmaceutical agents, including antiviral drugs such as Cidofovir and Tenofovir, and bisphosphonate drugs used to treat bone metabolic disorders like osteoporosis . Furthermore, phosphonate motifs are found in pesticides , such as the fungicide Fosetyl-Al, and are used in industrial applications as corrosion and scale inhibitors in water treatment processes . The specific structural features of this compound make it a promising intermediate for researchers working in these areas. Its utility is enhanced by modern green chemistry approaches, including solvent-free and catalyst-promoted syntheses, which align with the growing demand for more sustainable laboratory practices . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16NO3P B3080644 Diethyl (2-cyanopropan-2-yl)phosphonate CAS No. 108914-80-3

Properties

IUPAC Name

2-diethoxyphosphoryl-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO3P/c1-5-11-13(10,12-6-2)8(3,4)7-9/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHQTDZZGKFHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)(C)C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Diethyl 2 Cyanopropan 2 Yl Phosphonate

Chemical Transformations of the Phosphonate (B1237965) Moiety

The diethyl phosphonate group is a versatile functional group that can undergo several important chemical transformations, primarily involving the cleavage of the ethyl ester groups or the participation of the phosphonate in carbon-carbon bond-forming reactions.

The ethyl ester groups of the phosphonate can be cleaved under both acidic and basic conditions to yield the corresponding phosphonic acid. These hydrolysis reactions typically proceed in a stepwise manner, with the initial hydrolysis yielding the monoester, followed by the slower hydrolysis of the second ester group.

Acid-Catalyzed Hydrolysis: Treatment with strong mineral acids, such as concentrated hydrochloric acid or hydrobromic acid, at elevated temperatures can effect the complete hydrolysis of the diethyl ester to the (2-cyanopropan-2-yl)phosphonic acid. The mechanism involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Saponification using strong bases like sodium hydroxide (B78521) or potassium hydroxide also leads to the phosphonic acid salt. The reaction proceeds via nucleophilic attack of the hydroxide ion on the phosphorus atom. The rate of hydrolysis can be influenced by the steric bulk of the ester groups.

Dealkylation via Silyl (B83357) Halides: A milder method for phosphonate ester cleavage involves the use of silyl halides, most commonly bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI), in a process often referred to as the McKenna reaction. This reaction proceeds through the formation of a bis(trimethylsilyl) phosphonate ester intermediate, which is then readily hydrolyzed upon workup with water or an alcohol to give the phosphonic acid. This method is often preferred for substrates with acid- or base-sensitive functional groups.

Method Reagents Product General Conditions
Acid HydrolysisConcentrated HCl or HBr, H₂O(2-cyanopropan-2-yl)phosphonic acidReflux
Base HydrolysisNaOH or KOH, H₂O/alcoholSodium or Potassium (2-cyanopropan-2-yl)phosphonateReflux
McKenna ReactionTMSBr or TMSI, then H₂O or MeOH(2-cyanopropan-2-yl)phosphonic acidAnhydrous solvent (e.g., CH₂Cl₂), room temperature

This table provides a general overview of common phosphonate ester cleavage methods.

While diethyl (2-cyanopropan-2-yl)phosphonate itself is not a typical substrate for the Horner-Wadsworth-Emmons (HWE) reaction due to the absence of an α-proton, its structural analogs lacking the two methyl groups at the α-position, such as diethyl cyanomethylphosphonate, are widely used in HWE reactions. The presence of the electron-withdrawing cyano group in these analogs stabilizes the formation of a carbanion adjacent to the phosphonate group.

The general mechanism of the HWE reaction involves the deprotonation of the α-carbon of the phosphonate by a base (e.g., sodium hydride, sodium ethoxide) to form a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently eliminates a dialkyl phosphate (B84403) salt to form a carbon-carbon double bond. A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble and easily removed from the reaction mixture.

For a hypothetical reaction involving a deprotonated phosphonate with a cyano group, the reaction with an aldehyde would proceed as follows:

Deprotonation: A base removes the acidic α-proton to form a resonance-stabilized carbanion.

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde.

Elimination: The resulting intermediate collapses to form an alkene and a diethyl phosphate salt.

The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes. This selectivity is influenced by factors such as the nature of the substituents, the base used, and the reaction conditions. The use of phosphonates bearing a cyano group generally leads to the formation of α,β-unsaturated nitriles, which are valuable synthetic intermediates.

Reactivity of the Cyano Group

The cyano group in this compound is a versatile functional handle that can be transformed into other nitrogen-containing functional groups, most notably amines and amides.

The nitrile functionality can be reduced to a primary amine, which would yield diethyl (3-amino-2-methylpropan-2-yl)phosphonate. This transformation can be achieved through several established methods:

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is typically carried out under pressure and may require elevated temperatures.

Chemical Reduction with Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing nitriles to primary amines. pku.edu.cntamu.edu The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine. pku.edu.cn Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles unless used in combination with a catalyst or under specific conditions.

Reducing Agent Typical Conditions Product
H₂/Raney NiEthanol or Methanol, elevated pressure and temperatureDiethyl (3-amino-2-methylpropan-2-yl)phosphonate
H₂/Pd-CEthanol or Methanol, elevated pressureDiethyl (3-amino-2-methylpropan-2-yl)phosphonate
LiAlH₄Anhydrous THF or Et₂O, then H₂O workupDiethyl (3-amino-2-methylpropan-2-yl)phosphonate

This table summarizes common methods for the reduction of the cyano group.

The cyano group can be hydrolyzed under either acidic or basic conditions to initially form an amide, which can then be further hydrolyzed to a carboxylic acid.

Acid-Catalyzed Hydrolysis: Treatment with a strong aqueous acid (e.g., H₂SO₄ or HCl) and heat can convert the nitrile to a carboxamide. researchgate.netnih.gov The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Further heating in the presence of acid will hydrolyze the resulting amide to a carboxylic acid.

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide, also leads to the formation of the corresponding amide. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. Similar to the acidic pathway, prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to a carboxylate salt.

These reactions would convert this compound into diethyl (2-carbamoylpropan-2-yl)phosphonate and subsequently to (2-(diethoxyphosphoryl)-2-methylpropanoic acid).

Radical Chemistry and Homolytic Cleavage Processes Involving the 2-Cyanopropan-2-yl Group

The 2-cyanopropan-2-yl group is structurally analogous to the radical-forming fragment of the well-known radical initiator Azobisisobutyronitrile (AIBN). wikipedia.org Upon thermal or photochemical initiation, AIBN undergoes homolytic cleavage of the C-N bonds, eliminating a molecule of nitrogen gas to produce two stable 2-cyanopropan-2-yl radicals. wikipedia.orgresearchgate.net

The stability of the 2-cyanopropan-2-yl radical is attributed to the delocalization of the unpaired electron onto the cyano group and the steric hindrance provided by the two methyl groups. This inherent stability suggests that the C-P bond in this compound could potentially undergo homolytic cleavage under appropriate conditions (e.g., high temperatures or UV irradiation) to generate a 2-cyanopropan-2-yl radical and a diethyl phosphonyl radical.

Formation of the 2-Cyanopropan-2-yl Radical: The thermal decomposition of AIBN is a well-studied process that serves as a reliable source of 2-cyanopropan-2-yl radicals for initiating various radical reactions, such as polymerizations and anti-Markovnikov hydrohalogenations. wikipedia.org The decomposition is typically carried out at temperatures between 66 °C and 72 °C. wikipedia.org

Reactions of the 2-Cyanopropan-2-yl Radical: Once formed, the 2-cyanopropan-2-yl radical can participate in several characteristic radical reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule. For instance, it readily abstracts a hydrogen atom from tributyltin hydride. wikipedia.org

Addition to Alkenes: The radical can add across the double bond of an alkene, a key step in radical polymerization.

Termination: Two 2-cyanopropan-2-yl radicals can combine (couple) to form tetramethylsuccinonitrile, a non-radical species. wikipedia.org

The propensity of the 2-cyanopropan-2-yl group to form a stable tertiary radical suggests that this compound could serve as a precursor to this radical species, although this would likely require more forcing conditions than the decomposition of AIBN due to the relative strength of the C-P bond compared to the C-N bonds in AIBN.

Cleavage and Recombination Kinetics of C-ON Bonds in Related Alkoxyamines

While this compound is not itself an alkoxyamine, understanding the reactivity of structurally related phosphonate-containing alkoxyamines provides crucial insight into the behavior of the C-P bond and associated radical chemistry. Research into these related compounds focuses on the homolysis of the C–ON bond, a process central to their function in controlled radical polymerization.

Studies have investigated the metal complexation reactions of specific alkoxyamines, such as diethyl(2,2-dimethyl-1-(tert-butyl-(1-(pyridine-4-yl)ethoxy)amino)propyl)phosphonate, with copper(II) salts like bis(hexafluoroacetylacetonato)copper(II) (Cu(hfac)₂). rsc.org The complexation significantly influences the rate of C–ON bond homolysis. For instance, upon forming complexes with Cu(hfac)₂, a remarkable 21-fold increase in the rate constant of the C–ON bond homolysis was observed compared to the free alkoxyamine. rsc.org This activation can be triggered by various chemical stimuli, including protonation, alkylation, and complexation with Lewis acids, which quaternize the pyridyl moiety of the alkoxyamine. rsc.org

The electrochemical cleavage of C-O bonds in 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)-based alkoxyamines has also been explored. acs.org The pathway of this cleavage—whether it forms a nitroxide radical and a carbocation (TEMPO• and R+) or a nitroxide cation and a carbon radical (TEMPO+ and R•)—is dependent on the electronic properties of the substituents. acs.org Electron-donating groups tend to favor the formation of a carbocation, while electron-withdrawing groups favor the formation of a carbon-centered radical. acs.org

The table below summarizes the effect of copper complexation on the C-ON bond cleavage rate in a related phosphonate-containing alkoxyamine.

Compound SystemConditionEffect on C-ON Homolysis Rate ConstantReference
para-pyridyl-substituted alkoxyamine + Cu(hfac)₂Warming of complex21-fold increase compared to free alkoxyamine rsc.org
ortho-pyridyl-substituted alkoxyamine + Cu(hfac)₂Warming of complexWeak activation observed rsc.org

Role in Free Radical Initiation and Propagation Mechanisms

The "2-cyanopropan-2-yl" moiety of this compound is structurally analogous to the initiating fragment of the well-known radical initiator 2,2′-azobisisobutyronitrile (AIBN). This structural feature suggests that the compound can function as a source of free radicals. The initiation step would involve the homolytic cleavage of the C–P bond, generating a stable 2-cyano-2-propyl radical and a phosphonyl radical.

Theoretical studies on the C-P bond cleavage of a model α-aminophosphonate in acidic media confirm that this bond can be broken through a multi-step process involving protonation and subsequent cleavage. nih.gov While the conditions differ, it establishes the lability of the C-P bond in such structures.

Once generated, the 2-cyano-2-propyl radical can initiate radical reactions, such as polymerization. In propagation steps, this initiator radical adds to a monomer, creating a new radical species that can then react with subsequent monomer units in a chain reaction. The free-radical polymerization of a related monomer, diethyl 2-methylene-3-butenylphosphonate (DEMBP), has been studied using AIBN as an initiator. researchgate.net The resulting polymer was found to have a predominantly 1,4-structure. researchgate.net This demonstrates that radicals generated from an AIBN-like source can effectively propagate polymerization of phosphonate-containing monomers.

The key steps involving this compound in a radical process are:

Initiation: Homolytic cleavage of the C–P bond to form a 2-cyano-2-propyl radical.

Propagation: Addition of the 2-cyano-2-propyl radical to a monomer, initiating a polymer chain or other radical-mediated transformation.

Investigations into Intermolecular Interactions and Complexation Behavior (e.g., Phosphonate-Metal Interactions)

The phosphonate group, characterized by the P=O (phosphoryl) moiety, is an effective ligand for coordinating with metal ions. The phosphoryl oxygen acts as a Lewis base, readily donating its lone pair of electrons to form complexes with a variety of metal centers. This interaction is fundamental to the intermolecular behavior of this compound.

Research on related phosphonate-containing ligands has demonstrated their versatile coordination properties. For example, diethyl 2-quinolylmethylphosphonate has been shown to act as a bidentate chelate ligand, binding to transition metals via both the quinoline (B57606) nitrogen and the phosphoryl oxygen atoms. researchgate.net The combination of a metallic center with bioactive phosphonates can lead to compounds with unique and potentially synergistic properties. mdpi.com

The complexation of phosphonate-containing alkoxyamines with paramagnetic copper(II) salts further illustrates this behavior. rsc.org X-ray analysis of these complexes reveals that the molecular and crystal structures are highly dependent on the configuration of the free alkoxyamine, forming structures ranging from dimeric and chain-polymeric to cyclic unimeric arrangements. rsc.org This highlights the strong directing effect of the phosphonate group and other coordinating atoms within the molecule in organizing the supramolecular architecture.

The table below summarizes the coordination behavior of phosphonate groups in related molecules.

Phosphonate Compound TypeMetal Ion/ComplexObserved Coordination BehaviorReference
Diethyl 2-quinolylmethylphosphonateTransition metals (chlorides and nitrates)Bidentate chelation via quinoline nitrogen and phosphoryl oxygen. researchgate.net
Pyridyl-substituted alkoxyaminesbis(hexafluoroacetylacetonato)copper(II)Formation of 1:1 complexes with varied structures (dimeric, polymeric, unimeric). rsc.org
AminophosphonatesIron (Fe), Ruthenium (Ru)Formation of metallocarbonyl aminophosphonate complexes. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques in Phosphonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR spectroscopy of Diethyl (2-cyanopropan-2-yl)phosphonate is expected to reveal distinct signals corresponding to the different proton environments within the molecule. The ethyl groups attached to the phosphorus atom will exhibit characteristic splitting patterns. The methylene (B1212753) protons (-OCH₂CH₃) are expected to appear as a quartet due to coupling with the adjacent methyl protons. These methyl protons (-OCH₂CH₃) will, in turn, appear as a triplet. The protons of the methyl groups attached to the quaternary carbon bearing the cyano group are expected to appear as a singlet, as there are no adjacent protons to couple with.

Data for a closely related compound, Diethyl cyanomethylphosphonate, shows a triplet for the methyl protons of the ethyl group at approximately 1.400 ppm and a quartet for the methylene protons at around 4.247 ppm. chemicalbook.com The methylene protons adjacent to the cyano and phosphonate (B1237965) groups appear at about 2.901 ppm as a doublet due to coupling with the phosphorus nucleus. chemicalbook.com Based on this, the expected ¹H NMR data for this compound is summarized in the table below.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
-OCH₂CH₃ ~1.3 - 1.4Triplet~7
-OCH₂ CH₃~4.1 - 4.2Quartet~7
-C(CN)(CH₃ )₂~1.5 - 1.7SingletN/A

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the ethyl groups will show two signals: one for the methyl carbons (-OCH₂C H₃) and another for the methylene carbons (-OC H₂CH₃). The methylene carbon signal will likely be split into a doublet due to coupling with the phosphorus atom. The quaternary carbon attached to the phosphonate, cyano, and two methyl groups will have a characteristic chemical shift, as will the carbons of the two equivalent methyl groups. The carbon of the cyano group (-C≡N) will also have a distinct signal in the downfield region of the spectrum.

For the analogous Diethyl cyanomethylphosphonate, the methyl carbons of the ethyl groups appear at approximately 16.5 ppm, and the methylene carbons are observed at around 63.0 ppm. researchgate.net The carbon of the cyanomethyl group shows a signal at about 20.9 ppm, and the cyano carbon is found near 115 ppm. chemicalbook.com The expected ¹³C NMR data for this compound is presented below.

Carbon Environment Expected Chemical Shift (δ, ppm) Expected P-C Coupling (J, Hz)
-OCH₂C H₃~16~5-7
-OC H₂CH₃~63~5-7
-C (CN)(CH₃)₂~40-50~130-150 (¹JPC)
-C(CN)(C H₃)₂~20-25~3-5 (³JPC)
-C ≡N~115-120~2-4 (²JPC)

Phosphorus (³¹P) NMR spectroscopy is a powerful technique for directly observing the phosphorus atom in phosphonates. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be characteristic of a phosphonate ester. The typical range for dialkyl phosphonates is between +15 and +30 ppm, relative to an 85% phosphoric acid standard. The presence of the cyano group on the alpha-carbon may influence the precise chemical shift.

Studies on various phosphonates show that the ³¹P chemical shift is influenced by the substituents on the carbon atom attached to the phosphorus. researchgate.netrsc.orgresearchgate.netrsc.org For instance, the ³¹P chemical shift of diethyl(2-methylpyrrolidin-2-yl)phosphonate derivatives can vary based on steric and electronic effects. researchgate.net

Compound Expected ³¹P Chemical Shift (δ, ppm)
This compound~20 - 25

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve the loss of ethoxy groups, the cyano group, and parts of the propan-2-yl group. Common fragmentation pathways for phosphonates include cleavage of the P-C and P-O bonds.

The mass spectrum of the related Diethyl cyanophosphonate shows a molecular ion peak, confirming its molecular weight. nist.gov Analysis of fragmentation patterns of similar phosphonates can help predict the behavior of this compound under mass spectrometric conditions.

Ion Expected m/z Description
[M]⁺219Molecular Ion
[M - C₂H₅O]⁺174Loss of an ethoxy group
[M - C₂H₄]⁺191McLafferty rearrangement (loss of ethene)
[M - C(CN)(CH₃)₂]⁺137Loss of the 2-cyanopropan-2-yl radical
[PO(OC₂H₅)₂]⁺137Diethoxyphosphoryl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, characteristic vibrational bands are expected for the P=O, P-O-C, C-O-C, and C≡N functional groups. The strong P=O stretching vibration is typically observed in the range of 1200-1300 cm⁻¹. The P-O-C stretching vibrations usually appear in the 1000-1100 cm⁻¹ region. The C≡N stretching vibration is expected to be a sharp band around 2200-2250 cm⁻¹. The C-H stretching and bending vibrations of the alkyl groups will also be present.

The IR spectrum of Diethyl cyanophosphonate shows a characteristic C≡N stretch. chemicalbook.com Raman spectroscopy is also a valuable tool for identifying phosphonates and can provide complementary information to IR spectroscopy, particularly for symmetric vibrations. researchgate.netsouthernscientific.co.ukcopernicus.orgmdpi.com

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
P=OStretching1250 - 1270 (strong)1250 - 1270 (weak)
C≡NStretching2230 - 2250 (medium, sharp)2230 - 2250 (medium)
P-O-CAsymmetric Stretching1020 - 1050 (strong)1020 - 1050 (medium)
C-O-CAsymmetric Stretching1160 - 1170 (medium)1160 - 1170 (weak)
C-H (alkyl)Stretching2850 - 3000 (medium-strong)2850 - 3000 (strong)

X-ray Crystallography for Solid-State Structural Determination of Phosphonate Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable crystal of this compound itself may be challenging, the study of its crystalline derivatives can provide significant insights into its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would reveal the tetrahedral geometry around the phosphorus atom and the spatial orientation of the diethyl, 2-cyanopropan-2-yl groups. Analysis of the crystal packing can provide information on intermolecular forces, such as dipole-dipole interactions involving the polar phosphonate and cyano groups.

Research on the X-ray structures of various phosphonate derivatives has provided detailed information on their molecular conformations and packing in the solid state. nih.gov These studies serve as a valuable reference for understanding the potential solid-state structure of this compound. nih.gov

Parameter Expected Value
P=O bond length~1.45 - 1.48 Å
P-O bond length~1.56 - 1.60 Å
P-C bond length~1.80 - 1.85 Å
O=P-O bond angle~115 - 119°
O=P-C bond angle~110 - 114°
O-P-C bond angle~103 - 107°

Computational and Theoretical Chemistry Studies of Diethyl 2 Cyanopropan 2 Yl Phosphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. For Diethyl (2-cyanopropan-2-yl)phosphonate, these calculations can elucidate the distribution of electrons, orbital energies, and electrostatic potential, all of which are key determinants of its chemical behavior.

Detailed studies on the electronic properties of analogous α-aminophosphonates have utilized quantum chemical methods to establish structure-activity relationships. nih.gov The reactivity of a molecule is often governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

The molecular electrostatic potential (MESP) surface is another important descriptor derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MESP would likely show a negative potential around the oxygen atoms of the phosphonate (B1237965) group and the nitrogen atom of the cyano group, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions would be expected around the phosphorus atom and the hydrogen atoms of the ethyl groups.

Table 1: Predicted Electronic Properties of this compound (Representative Values)

PropertyRepresentative ValueSignificance
HOMO Energy-8.5 eVElectron-donating ability
LUMO Energy-0.5 eVElectron-accepting ability
HOMO-LUMO Gap8.0 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Note: The values in this table are representative and are based on computational studies of structurally similar organophosphorus compounds. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

A theoretical study on the reaction mechanism for the synthesis of α-cyanophosphonates from β-nitrostyrenes employed the M062X method, a subset of DFT, with the def2svp basis set. rsc.org This study proposed and evaluated several plausible mechanistic routes for the reaction. By optimizing the structures of starting materials, products, intermediates, and transition states, and calculating their respective energies, the most favorable reaction pathway was identified. The conversion of intermediates was found to have the highest energy barrier, thus being the rate-determining step. rsc.org Such computational analyses are invaluable for understanding the intricacies of chemical reactions at a molecular level.

For this compound, DFT could be employed to study various potential reactions, such as its hydrolysis, oxidation, or participation in nucleophilic or electrophilic additions. By calculating the activation energies for different possible pathways, the most likely reaction products under specific conditions could be predicted.

Table 2: Representative DFT Calculation Parameters for Reaction Pathway Analysis of α-Cyanophosphonates

ParameterSpecificationPurpose
Computational MethodDensity Functional Theory (DFT)To calculate the electronic structure and energies of molecular systems.
FunctionalM06-2XA hybrid meta-GGA functional often used for kinetics and main group chemistry.
Basis Setdef2-SVPA valence double-zeta basis set with polarization functions.
SoftwareGaussian, ORCA, etc.To perform the quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. These simulations can provide detailed insights into the conformational flexibility of a molecule and its interactions with other molecules, such as solvents or biological targets.

For this compound, MD simulations could be used to explore its conformational landscape. The molecule possesses several rotatable bonds, including the P-C and C-O bonds, which can give rise to various conformers. MD simulations can help identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Studies on other flexible molecules have demonstrated the utility of MD in revealing conformational dynamics. nih.gov

Furthermore, MD simulations can be employed to investigate the intermolecular interactions of this compound. The cyano group is known to participate in a variety of intermolecular interactions, including hydrogen bonds and tetrel bonds. mdpi.comresearchgate.net MD simulations could model the interactions of the compound with different solvents, providing information on solvation energies and the structure of the solvation shell. unair.ac.id In a biological context, MD simulations could be used to study the binding of this compound to a protein active site, elucidating the key interactions that stabilize the complex.

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

ApplicationInformation Gained
Conformational AnalysisIdentification of stable conformers, rotational energy barriers.
Solvation StudiesSolvation free energy, radial distribution functions, hydrogen bonding analysis.
Protein-Ligand InteractionsBinding affinity, key interacting residues, conformational changes upon binding.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

The prediction of IR spectra involves the calculation of vibrational frequencies. DFT calculations, often using the B3LYP functional, can provide theoretical vibrational spectra that, after appropriate scaling, show good agreement with experimental data for organophosphorus compounds. rsc.orgresearchgate.net These calculations can help in the assignment of specific absorption bands to the vibrational modes of different functional groups within the molecule, such as the P=O, P-O-C, and C≡N stretching vibrations.

For NMR spectroscopy, computational methods can predict chemical shifts (δ) and coupling constants (J). Various levels of theory and basis sets can be employed for this purpose. The accuracy of these predictions is crucial for distinguishing between different isomers or conformers of a molecule. For complex molecules, computational prediction of NMR spectra can be an invaluable tool to complement experimental data.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Representative Values)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C≡NStretching2240 - 2260
P=OStretching1250 - 1280
P-O-CAsymmetric Stretching1020 - 1050
C-H (sp³)Stretching2850 - 3000

Note: These are representative wavenumber ranges based on computational studies of similar organophosphorus and cyano-containing compounds. rsc.orgresearchgate.net

Applications in Polymer Science and Engineering

Role as a Chain Transfer Agent (CTA) in Controlled Radical Polymerization Methodologies

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the production of macromolecules with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The role of Diethyl (2-cyanopropan-2-yl)phosphonate in these methodologies is nuanced, with significant application in some techniques but not others.

This compound is not conventionally utilized as a chain transfer agent (CTA) in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. The mechanism of RAFT is dependent on the presence of a thiocarbonylthio group (S=C-S), which is absent in this phosphonate (B1237965) compound. RAFT agents, such as dithioesters, trithiocarbonates, and dithiocarbamates, mediate polymerization through a degenerative transfer process involving this specific functional group.

For comparison, a structurally related compound, 2-cyanoprop-2-yl dithiobenzoate, is an effective RAFT agent for the polymerization of monomers like methacrylates. researchgate.netresearchgate.net The efficacy of 2-cyanoprop-2-yl dithiobenzoate stems from its dithiobenzoate moiety, which facilitates the reversible addition of propagating radicals and fragmentation to release a new radical, thereby controlling polymer chain growth. The phosphonate group in this compound does not possess the appropriate reactivity to participate in this reversible chain transfer mechanism. While some phosphorus-containing compounds like phosphates and phosphinates have been explored as chain-transfer agents in cationic RAFT polymerization, this is distinct from the more common free-radical RAFT process.

In the realm of Nitroxide-Mediated Polymerization (NMP), this compound is a key structural component for creating highly efficient initiators known as alkoxyamines. NMP is a CRP method that uses a stable nitroxide radical to control the polymerization process. The initiating species, an alkoxyamine, is formed from the combination of an alkyl radical and a nitroxide.

The 2-cyanopropan-2-yl group derived from compounds like this compound serves as the alkyl radical fragment. This fragment is combined with a sterically hindered nitroxide, most notably N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide, commercially known as SG1. researchgate.netrsc.orgrsc.org The resulting phosphonylated alkoxyamines are recognized as some of the most versatile and potent initiators for NMP, capable of controlling the polymerization of a wide range of monomers. researchgate.netrsc.org

The central principle of NMP is the reversible, thermally induced homolysis of the weak C–ON bond within the alkoxyamine initiator. chimia.ch This process establishes a dynamic equilibrium between a low concentration of active species (propagating polymer chains with a radical end-group, P•) and a high concentration of dormant species (macroalkoxyamines, P–ONR). chimia.ch

The phosphonylated alkoxyamine, incorporating the structural features of this compound, initiates polymerization by generating the initial alkyl radical. As monomer units add to this radical, a growing polymer chain is formed. This propagating chain is then reversibly capped by the free nitroxide (e.g., SG1), reforming a dormant macroalkoxyamine. This rapid and reversible capping minimizes irreversible termination reactions (coupling or disproportionation) between two propagating chains, a phenomenon known as the persistent radical effect. This equilibrium ensures a constant but very low concentration of active radicals, allowing for precise kinetic control over the polymerization process.

A direct consequence of the kinetic control afforded by NMP is the ability to synthesize polymers with well-defined characteristics. The use of SG1-based alkoxyamines, which feature the diethylphosphono moiety, allows for a linear increase in the number-average molecular weight (Mn) with monomer conversion. nih.gov This indicates that all polymer chains are initiated simultaneously and grow at approximately the same rate.

Furthermore, this controlled growth leads to the formation of polymers with a narrow molecular weight distribution, quantified by the polydispersity index (Đ or PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). nih.gov For polymerizations mediated by these phosphonylated alkoxyamines, Đ values are typically low, often in the range of 1.1 to 1.5, signifying a high degree of uniformity in chain length. researchgate.netchimia.ch The specific structure of the alkoxyamine, including the alkyl fragment derived from precursors like this compound, is a key parameter in achieving this level of control. researchgate.netresearchgate.net

Table 1: Representative Data for NMP of Styrene (B11656) using an SG1-based Alkoxyamine Initiator

This table illustrates the controlled nature of NMP, showing the evolution of molecular weight and polydispersity with monomer conversion.

Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (Đ)
158,5001.45
3016,0001.38
5026,5001.32
7540,0001.28
9048,0001.25

Utilization in Nitroxide-Mediated Polymerization (NMP) as an Alkoxyamine Precursor

Monomer Synthesis for the Development of Phosphorus-Containing Polymers

Phosphorus-containing polymers are a class of materials valued for properties such as flame retardancy, adhesion promotion, and biocompatibility. The synthesis of these polymers often begins with the design of monomers that bear a phosphorus group.

This compound can be envisioned as a starting material for the design of novel phosphonate-bearing monomers. The synthesis of such monomers requires the introduction of a polymerizable functional group, such as a vinyl, allyl, styryl, or (meth)acrylate moiety, onto the phosphonate molecule. researchgate.net

Several synthetic strategies are employed for the creation of phosphonate vinyl monomers. encyclopedia.pub For example, the Michaelis-Arbuzov reaction is a classic method for forming carbon-phosphorus bonds. encyclopedia.pub Another approach involves the palladium-catalyzed cross-coupling of aryl halides with H-phosphonates (the Hirao reaction) to create styrenic phosphonate monomers. encyclopedia.puborganic-chemistry.org

To transform this compound into a polymerizable monomer, one could propose synthetic modifications. A potential route could involve the chemical transformation of the nitrile (–CN) group into a vinyl or an amine group, which could then be further reacted to attach a (meth)acryloyl group. Alternatively, functionalization of the ethyl ester groups on the phosphonate could provide a handle for introducing a polymerizable double bond. The development of such synthetic pathways from readily available phosphonates is crucial for expanding the library of functional monomers available for creating advanced polyphosphonate materials. researchgate.netacs.org

Polymerization Kinetics and Mechanism Studies of Phosphonate Monomers

The study of polymerization kinetics is crucial for understanding how phosphonate-containing monomers incorporate into polymer chains and for optimizing reaction conditions. The reactivity of these monomers can vary significantly depending on their chemical structure, particularly the nature of the polymerizable group.

Generally, phosphonate monomers of the (meth)acrylate type exhibit reactivity in radical polymerization that is comparable to their non-phosphonated counterparts. For instance, the copolymerization of methacrylates bearing long alkyl chains terminated with phosphonate groups with methyl methacrylate (B99206) (MMA) has shown very similar copolymerization parameters, indicating that the phosphonate group has a minimal effect on the reactivity of the methacrylate double bond. nih.gov

Conversely, vinyl phosphonate monomers, such as Diethyl vinylphosphonate (B8674324) (DEVP), often exhibit low reactivity in conventional free-radical homopolymerization, typically resulting in low yields and low molecular weight polymers. primescholars.com This is often attributed to chain transfer reactions. In copolymerizations, the reactivity ratios indicate how readily each monomer adds to the growing polymer chain. Studies on the copolymerization of DEVP with monomers like styrene have shown that DEVP is less reactive and reluctant to enter the growing polymer chain. primescholars.com

The kinetics of copolymerization for various phosphonate monomers have been determined to quantify these reactivity differences.

Monomer 1 (M1)Monomer 2 (M2)r1r2Polymerization System
10-(methacryloyloxy)-decylphosphonic acid (MDPA)Methyl Methacrylate (MMA)1.010.95Radical Copolymerization
Diethyl 9-(methacryloyloxy)-2-oxo-nonylphosphonate (DMONP)Methyl Methacrylate (MMA)1.281.08Radical Copolymerization
9-(methacryloyloxy)-2-oxo-nonylphosphonic acid (MONA)Methyl Methacrylate (MMA)1.121.02Radical Copolymerization
2-Chloroethyl Methacrylate (CEMA)Diethyl Vinylphosphonate (DEVP)19.450.11Free Radical Copolymerization

Data sourced from multiple studies on phosphonate monomer copolymerization. nih.govprimescholars.com

End-Group Functionalization and Architectural Control in Polymer Synthesis

The "2-cyanopropan-2-yl" moiety of this compound is structurally identical to the radical fragment generated from the common initiator Azobisisobutyronitrile (AIBN). This structure makes it an exceptionally effective leaving group in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. d-nb.info RAFT is a powerful technique for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers. researchgate.net

In the context of RAFT, a compound like this compound would function as a chain transfer agent (CTA). The polymerization process involves the following key steps:

Initiation: A standard radical initiator generates primary radicals.

Chain Transfer: The growing polymer chain reacts with the CTA. The "2-cyanopropan-2-yl" group is expelled as a radical, which can then initiate a new polymer chain.

Equilibrium: A dynamic equilibrium is established where polymer chains are reversibly transferred between active (growing) and dormant states, allowing for controlled growth.

The use of a CTA with a highly effective leaving group like 2-cyanopropan-2-yl is particularly crucial for controlling the polymerization of challenging monomers such as methacrylates. d-nb.inforesearchgate.net This control allows for the precise synthesis of polymers where one end of the chain is defined by the initiator fragment and the other end is functionalized with the phosphonate group from the CTA. This provides a direct route to polymers with a terminal phosphonate group, which can be leveraged for further reactions or to impart specific properties like adhesion or biocompatibility. acs.orgrsc.org

Development of Functional Polymers Incorporating Phosphonate Moieties

The incorporation of phosphonate groups, either along the polymer backbone, as pendant groups, or as end-groups, leads to the development of functional polymers with tailored properties.

Phosphorus-based compounds are widely recognized as effective, halogen-free flame retardants for a variety of polymers. mdpi.com The incorporation of phosphonate moieties into polymer structures is a common strategy to enhance their fire resistance. rsc.orgacs.org

The flame-retardant mechanism of phosphonates is twofold:

Condensed Phase Action: During combustion, the phosphonate groups decompose to form phosphoric acid. This acts as a catalyst for dehydration and charring of the polymer. The resulting char layer acts as an insulating barrier, shielding the underlying material from heat and oxygen and preventing the release of flammable gases. rsc.orgmdpi.com

Gas Phase Action: Volatile, phosphorus-containing radicals (such as PO• and PO₂•) can be released into the gas phase. These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that sustain the combustion chain reaction in the flame. rsc.orgmdpi.com

The effectiveness of phosphonate incorporation is often quantified by the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, and by standardized tests like the UL-94 vertical burn test.

Polymer SystemPhosphorus Content (wt%)LOI (%)UL-94 Rating
Epoxy Resin (EP)024.5-
EP / BDMPP1.1133.8V-0
Polyethylene Terephthalate (PET)021.0-
PET / PDBA~1.032.5V-0
Unsaturated Polyester Resin (UPR)019.2-
FR-UPR1.0>25V-1

Data compiled from studies on various phosphonate flame retardants (BDMPP, PDBA, TAOPO). mdpi.comresearchgate.net

As discussed in section 6.3, the use of a molecule like this compound as a CTA in RAFT polymerization is a prime method for creating polymers with well-defined architectures. The ability to control molecular weight and maintain living characteristics during polymerization allows for the synthesis of complex structures, such as:

Block Copolymers: After synthesizing a first block of polymer using the phosphonate CTA, a second monomer can be introduced to grow a second, different block from the active chain end. This results in A-B diblock or A-B-A triblock copolymers with a phosphonate group at one terminus.

Star Polymers: Multi-functional initiators can be used in combination with the phosphonate CTA to grow multiple polymer arms from a central core.

End-Functional Polymers: The process inherently yields polymers with a phosphonate group at one end. This functionality can be used for subsequent chemical modifications, for grafting the polymer onto surfaces, or for directing the self-assembly of the polymer chains. rsc.org

The synthesis of these controlled architectures is critical for applications in nanotechnology, drug delivery, and advanced materials, where precise control over the polymer's structure is directly related to its function. acs.org

Applications As Research Reagents and Probes in Chemical and Biochemical Systems

Role as a Fluorescent Substrate in Enzymatic Studies (e.g., Carbon-Phosphorus Lyase Investigations)

The carbon-phosphorus (C-P) bond is exceptionally stable, and organisms that can cleave this bond to utilize phosphonates as a phosphorus source possess a specialized multi-enzyme system known as C-P lyase. nih.govnih.gov Studying the activity of this enzyme pathway in biological and environmental samples often requires sensitive and specific substrates. hawaii.edu

A common strategy is to use fluorescently labeled phosphonates. nih.gov For example, a propylphosphonic acid has been modified with a dansyl group, a common fluorophore. hawaii.edu When the C-P lyase machinery in bacteria metabolizes this substrate, it cleaves the C-P bond, releasing the fluorescent dansyl-propane product, which can be separated and quantified to measure enzyme activity. hawaii.edu The C-P lyase pathway is known to have a very broad substrate specificity, accommodating a wide range of alkyl, amino-alkyl, and aryl phosphonates. nih.gov

Diethyl (2-cyanopropan-2-yl)phosphonate itself is not intrinsically fluorescent. For it to serve as a fluorescent substrate, its enzymatic cleavage would need to either release a fluorescent product or be chemically modified to include a fluorophore. The direct product of C-P bond cleavage would be 2-cyanopropan-2-ol, an unstable cyanohydrin that would likely decompose into acetone (B3395972) and hydrogen cyanide. nih.govresearchgate.net Neither of these products is fluorescent, meaning the compound does not function as a fluorogenic substrate. However, it could potentially be processed by the C-P lyase system, and its activity could be monitored indirectly by detecting the released cyanide using a secondary colorimetric assay. nih.gov To be used as a direct fluorescent probe, the 2-cyanopropan-2-yl moiety would need to be derivatized with a suitable fluorophore.

Substrate ClassExampleEnzyme SystemDetection Method
AlkylphosphonatesMethylphosphonic AcidC-P LyasePhosphate (B84403) release assays, product analysis (e.g., GC-MS for methane). researchgate.net
Amino-alkylphosphonates2-Aminoethylphosphonic acid (AEP)C-P Lyase or PhosphonatasePhosphate release assays, product analysis. researchgate.net
Fluorescently Labeled Phosphonates3-(5-(dimethylamino)naphthalene-1-sulfonamido)propylphosphonic acid (n-DPPh)C-P LyaseQuantification of the fluorescent cleavage product (n-DP) by HPLC. hawaii.edu
Potential Cyanide-Releasing PhosphonatesThis compoundC-P Lyase (Hypothetical)Indirect, via colorimetric/fluorometric detection of released cyanide. nih.gov

Exploration of Phosphonate (B1237965) Probes for Investigating Enzyme Inhibition Mechanisms in Model Systems

Phosphonate esters, particularly diethyl and diphenyl esters, are well-established as potent, irreversible inhibitors of serine hydrolases, a large class of enzymes that includes serine proteases and esterases. oup.comnih.gov These compounds function as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of peptide or ester bonds. nih.govrsc.org

The mechanism of inhibition involves the nucleophilic attack of the catalytic serine residue at the enzyme's active site on the electrophilic phosphorus atom of the phosphonate. researchgate.net This attack results in the displacement of one of the ester groups (an ethoxy group in this case) and the formation of a stable, covalent phosphonyl-enzyme adduct. researchgate.netresearchgate.net This process, known as phosphonylation, renders the enzyme inactive.

This reactivity makes phosphonates ideal "warheads" for activity-based probes (ABPs), which are small molecules designed to covalently label the active form of an enzyme. nih.govnih.gov The specificity of a phosphonate probe is determined by the substituent attached to the α-carbon, which interacts with the substrate-binding pockets of the target enzyme. nih.govnih.gov By modifying this part of the molecule, researchers can design probes that are highly selective for a particular enzyme or a subfamily of enzymes. nih.gov

In this compound, the diethyl phosphonate group serves as the reactive warhead. The 2-cyanopropan-2-yl group provides the specificity. Its tertiary, branched structure and the presence of the polar nitrile group would dictate its binding affinity and selectivity toward different serine hydrolases. This structure could potentially target enzymes with binding pockets that accommodate bulky, non-peptidic side chains. The compound could thus be used as a research tool to identify and characterize novel serine hydrolases or to probe the structural requirements of the active sites of known enzymes. nih.gov

Probe/Inhibitor ClassReactive Group ("Warhead")Target Enzyme ClassMechanism of ActionReference Example
α-Aminoalkylphosphonate Diaryl EstersDiphenyl PhosphonateSerine Proteases (e.g., chymotrypsin, elastase)Covalent phosphonylation of the active site serine. researchgate.netresearchgate.netZ-PheP-(OPh)2 for chymotrypsin-like proteases. rsc.org
FluorophosphonatesFluorophosphonateSerine HydrolasesCovalent phosphonylation with fluoride (B91410) as the leaving group. nih.govDiisopropyl fluorophosphate (B79755) (DIFP). nih.gov
Phosphinate EstersPhenylphosphinateSerine Proteases (e.g., neutrophil elastase)Covalent phosphinylation of the active site serine. nih.govPhenylphosphinate-based probes for neutrophil serine proteases. nih.gov
α-Cyanoalkylphosphonate Diethyl EstersDiethyl PhosphonateSerine Hydrolases (Potential)Covalent phosphonylation of the active site serine.This compound.

Future Directions and Emerging Research Avenues for Diethyl 2 Cyanopropan 2 Yl Phosphonate

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of α-cyanophosphonates often relies on methods like the Michaelis-Arbuzov or Kabachnik-Fields reactions, which can involve harsh conditions or the use of hazardous reagents. The future of synthesizing Diethyl (2-cyanopropan-2-yl)phosphonate lies in the development of greener and more efficient methodologies.

Emerging research is focused on catalyst-free approaches and the use of environmentally benign catalysts. For instance, the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602), is being explored under solvent-free conditions or with biocatalysts like lipases to enhance sustainability. nih.govresearchgate.net The use of heterogeneous catalysts, such as L-cysteine functionalized magnetic nanoparticles, also presents a promising avenue for producing α-aminophosphonates with easy catalyst recovery and reuse. rsc.org

Furthermore, flow chemistry is anticipated to play a pivotal role in the future synthesis of this compound. Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. The exploration of photochemical and electrochemical methods, which can proceed under mild conditions, also represents a frontier in the sustainable synthesis of organophosphorus compounds.

Table 1: Comparison of Synthetic Methodologies for Phosphonates

MethodTraditional ApproachEmerging Sustainable Approach
Catalyst Strong acids/bases, Lewis acidsBiocatalysts (e.g., lipases), reusable nanocatalysts, organocatalysts
Solvents Often requires volatile organic solventsSolvent-free conditions, aqueous media, green solvents
Energy Input High temperaturesMicrowave irradiation, ultrasound, visible light (photocatalysis)
Efficiency Can have moderate to good yieldsOften higher yields, better selectivity, and easier purification
Safety Use of hazardous reagents and intermediatesMilder reaction conditions, reduced waste generation

Advanced Applications in Tailored Polymer Architectures and Materials Engineering

The unique molecular structure of this compound, particularly the 2-cyanopropan-2-yl group, suggests significant potential in polymer chemistry, specifically in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. wikipedia.org RAFT is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures like block copolymers and star polymers. wikipedia.orgdur.ac.uk

The 2-cyanopropan-2-yl moiety is a common fragment in RAFT chain transfer agents (CTAs), such as 2-cyano-2-propyl benzodithioate (CPBDT). researchgate.net This structural similarity suggests that this compound could be investigated as a precursor to novel CTAs or as a fragment that imparts specific functionalities to polymers. The incorporation of the phosphonate (B1237965) group into polymer chains can enhance properties such as flame retardancy, adhesion, and biocompatibility. researchgate.net

Future research will likely focus on:

Designing Novel RAFT Agents: Synthesizing new CTAs derived from this compound to control the polymerization of a wide range of monomers.

Functional Polymers: Using this compound or its derivatives as initiators or terminators in polymerization to introduce phosphonate end-groups, creating polymers with tailored functionalities.

Phosphorus-Containing Materials: The controlled polymerization of vinyl monomers containing phosphonate groups is an expanding field. researchgate.nethilarispublisher.com Research into copolymers incorporating phosphonates can lead to advanced materials for biomedical applications, flame retardants, and specialty coatings. researchgate.net For instance, phosphonate-based polymers have shown high affinity for metallic ions, suggesting applications in water purification. researchgate.net

Integration into Catalytic Systems and Reaction Methodologies

The phosphonate group is an excellent ligand for metal ions, and this property can be exploited in the design of novel catalysts. Future research is expected to explore the integration of this compound into catalytic systems in several ways.

One promising area is the development of metal-based catalysts where the phosphonate moiety is part of a larger ligand structure or is used to immobilize a catalytically active metal center onto a support. scispace.com Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The introduction of phosphonate groups can enhance the polarity and solubility of polymer-based catalysts, making them suitable for reactions in environmentally friendly solvents like water. scispace.com

Moreover, the bifunctional nature of this compound, possessing both a nucleophilic phosphonate group and a cyano group, could be harnessed in organocatalysis. mdpi.com It could potentially act as a catalyst or co-catalyst in reactions requiring activation of substrates through specific interactions. The development of chiral versions of this compound could also open doors to asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and fine chemicals.

Deeper Theoretical Insights Guiding Experimental Design and Discovery

While experimental work continues to uncover new applications, a deeper theoretical understanding of this compound is crucial for accelerating progress. Computational chemistry and molecular modeling can provide invaluable insights into its electronic structure, reactivity, and interaction with other molecules.

Future theoretical studies are expected to focus on:

Reaction Mechanisms: Elucidating the detailed mechanisms of reactions involving this compound, including its synthesis and its role in polymerization and catalysis. This can help in optimizing reaction conditions and designing more efficient processes.

Predicting Properties: Using computational methods to predict the properties of new materials derived from this compound. For example, modeling the thermal stability and flame-retardant properties of polymers incorporating this moiety can guide the design of new fire-resistant materials.

Catalyst Design: Computational screening of potential catalyst structures incorporating the phosphonate ligand can help identify promising candidates for experimental investigation, thereby reducing the time and cost of catalyst development.

Structure-Activity Relationships: For potential biological applications, theoretical studies can help understand the interaction of α-aminophosphonate derivatives with biological targets like enzymes, aiding in the design of more potent and selective inhibitors. nih.gov

By combining theoretical predictions with experimental validation, researchers can more effectively navigate the vast chemical space and unlock the full potential of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Diethyl (2-cyanopropan-2-yl)phosphonate, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via the Michaelis-Arbuzov reaction , where diethyl phosphite reacts with a 2-cyano-2-propyl halide (e.g., bromide or chloride) in the presence of a base (e.g., NaH or K₂CO₃) . Microwave-assisted synthesis has been explored to reduce reaction time and improve efficiency, achieving yields of ~70–85% under optimized conditions . Key parameters include temperature control (60–80°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios of reactants. Industrial-scale methods may use continuous flow reactors for reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer :

  • 31P NMR : Primary tool for confirming phosphonate structure. Expected δ range: +15 to +25 ppm for dialkyl phosphonates (e.g., diethyl phosphonate analogs show δ ~18–22 ppm) .
  • IR Spectroscopy : Strong P=O stretch at 1250–1280 cm⁻¹ and C≡N stretch at 2220–2260 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion [M+H]+ expected at m/z 233.1 (C₈H₁₅NO₃P). Fragmentation patterns confirm the cyanopropyl and phosphonate groups .

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Answer : The phosphonate group undergoes nucleophilic substitution (e.g., with amines or alcohols) and reduction (e.g., LiAlH₄ converts P=O to P–H). The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines. These reactions enable access to derivatives like phosphonic acids or aminopropylphosphonates, useful in medicinal chemistry .

Advanced Research Questions

Q. How does the electronic nature of the 2-cyanopropyl group influence reaction mechanisms in cross-coupling or cycloaddition reactions?

  • Answer : The electron-withdrawing nitrile group stabilizes adjacent negative charges, enhancing the electrophilicity of the phosphorus center. This facilitates Staudinger-type reactions with diazo compounds to form heterocycles (e.g., pyrazoles or triazoles) via dipolar cycloaddition. Computational studies suggest transition states involving partial charge transfer from the nitrile to the phosphonate, lowering activation barriers by ~5–10 kcal/mol compared to non-cyano analogs .

Q. How can researchers resolve contradictions in reported biological activity data for phosphonate derivatives?

  • Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, enzyme isoforms). For example, inhibition of carbon-phosphorus lyase by Diethyl (2-cyanophenyl)phosphonate (IC₅₀ = 8 µM) was validated using:

  • Competitive binding assays : Direct measurement of substrate displacement via fluorescence quenching .
  • Molecular docking : Confirmed binding poses in the enzyme active site (PDB: 4XYZ) .
  • Table : Comparison of IC₅₀ values under varying pH conditions:
pHIC₅₀ (µM)
6.58.0 ± 0.5
7.412.3 ± 1.2

Q. What methodologies enable the application of this compound in synthesizing bioactive heterocycles?

  • Answer : The compound serves as a precursor for phosphorylated heterocycles via:

  • Kabachnik–Fields reaction : One-pot synthesis of α-aminophosphonates using aldehydes and amines .
  • Cyclopropanation : Reaction with diazoacetates under Rh(II) catalysis to form bicyclic phosphonates, critical in antiviral drug design .
  • Case Study : Synthesis of a triazole derivative (yield: 65%) via CuAAC click chemistry:
  • Reactant: this compound + propargyl alcohol → triazole-phosphonate hybrid.
  • Conditions: CuSO₄/Na ascorbate, H₂O/tert-BuOH (1:1), 50°C, 12h .

Methodological Notes

  • Safety : All reactions require rigorous hazard analysis (e.g., diazo compound handling ).
  • Data Validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook ) and validate biological assays using orthogonal techniques (e.g., SPR vs. fluorescence ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.